molecular formula C21H19N5O3S B2490419 N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 952851-90-0

N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2490419
CAS RN: 952851-90-0
M. Wt: 421.48
InChI Key: RCWCAFBIBBJBAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the preparation and alkylation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, followed by cyclization reactions to afford derivatives like 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives (El-Essawy & Rady, 2011).

Molecular Structure Analysis

Molecular structure analysis through techniques such as H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction has been instrumental in characterizing the synthesized compounds, confirming their proposed structures, and exploring their intramolecular and intermolecular interactions (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are often determined by their functional groups and molecular framework. For instance, the presence of furan-2-yl groups and pyrazolo[3,4-d]thiazolo moieties significantly influence their chemical behavior and interaction with other molecules (Selvam et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior in various environments. These properties are often explored through experimental analysis and are crucial for the compound's application in further chemical reactions and potential industrial applications (Janardhan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and participation in chemical reactions, are essential aspects of these compounds. Studies have shown the ability of such compounds to undergo various chemical transformations, leading to a broad range of derivatives with diverse biological and chemical activities (Taylor & Patel, 1992).

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds similar to "N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide" are often synthesized as part of research into heterocyclic compounds. These studies focus on creating compounds with potential biological and pharmacological activities. For example, furan-thiazolidinone hybrids have been synthesized and explored for their antiamoebic activity, with some showing significant inhibition of enzymes associated with Entamoeba histolytica (Ansari et al., 2016).

Antimicrobial and Anticancer Research

Heterocyclic compounds containing furan and thiazole moieties have been investigated for their antimicrobial and anticancer properties. Research has shown that certain derivatives exhibit significant antinociceptive and anti-inflammatory activities, making them candidates for further pharmacological studies (Selvam et al., 2012). Additionally, some compounds have been evaluated for their cytotoxic activity against cancer cell lines, providing a basis for the development of new anticancer agents (Gomha et al., 2017).

Antiviral Research

The synthesis of novel heterocyclic compounds, including those with pyrazole and pyrimidine moieties, has also been directed towards antiviral research. These compounds have been synthesized and evaluated for their potential in inhibiting viral replication, with some showing promising results against specific viral targets (Danel et al., 1998).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-13-4-2-5-14(8-13)26-19-17(11-23-26)20(28)25-15(12-30-21(25)24-19)9-18(27)22-10-16-6-3-7-29-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWCAFBIBBJBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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